Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate
Description
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate is a complex organic compound with the molecular formula C20H20N2O2S . This compound features a unique structure that includes a cyano group, a methylphenyl group, and a tetrahydroisoquinoline moiety, making it an interesting subject for various chemical studies and applications.
Properties
IUPAC Name |
methyl 2-[[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)17(11-21)20(22-19)25-12-18(23)24-2/h5-7,10H,3-4,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOLKPDDYNYWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate involves multiple steps. One common method includes the reaction of 4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinoline with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits promising activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with tumor growth and metastasis. For instance, compounds with similar structures have been shown to inhibit the proliferation of human cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway .
2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the cyano group in its structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Pharmacological Applications
1. Pain Management
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate has been investigated for its analgesic properties. Studies indicate that it may act on opioid receptors or modulate pain pathways in the central nervous system, providing a potential alternative for pain management therapies without the side effects associated with traditional opioids .
2. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells; induces apoptosis | Targets MAPK pathway |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria and fungi | Enhances cell membrane permeability |
| Pain Management | Potential analgesic effects via central nervous system modulation | Alternative to traditional opioids |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress; reduces inflammation | Potential treatment for neurodegenerative diseases |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into its mechanism of action could lead to new therapeutic strategies for breast cancer treatment .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antimicrobial potential. The study suggested that the compound could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism by which Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate exerts its effects involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the isoquinoline moiety can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
Methyl 2-{[4-cyano-1-(phenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and biological activity.
Ethyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate: The ethyl ester variant, which may have different solubility and reactivity properties.
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate: A structural isomer with potential differences in steric interactions and reactivity.
These comparisons highlight the uniqueness of Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate in terms of its specific structural features and resulting chemical and biological properties.
Biological Activity
Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate (CAS Number: 3729409) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C20H20N2O2S
- Molecular Weight : 356.45 g/mol
- Structure : The compound contains a tetrahydroisoquinoline moiety, which is known for various biological activities including neuroprotective and anti-cancer properties.
Biological Activity
The biological activity of this compound can be summarized as follows:
1. Anticancer Activity
Several studies have indicated that compounds with tetrahydroisoquinoline structures exhibit anticancer properties. For instance:
- A study demonstrated that derivatives of tetrahydroisoquinolines showed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance their efficacy .
2. Neuroprotective Effects
Research has highlighted the neuroprotective potential of isoquinoline derivatives:
- Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro .
3. Antimicrobial Activity
The presence of cyano and sulfanyl groups in the compound's structure may contribute to its antimicrobial properties:
Case Studies and Research Findings
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By inducing cell cycle arrest at the G1 phase in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structure of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to identify proton and carbon environments (e.g., cyano, tetrahydroisoquinoline, and methylphenyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected ~314–330 g/mol range based on analogs like C16H14N2O3S in ). IR spectroscopy confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹). Cross-reference with PubChem CID or MDL numbers for analogous compounds to refine assignments .
Q. How should researchers optimize purification for this compound?
- Methodological Answer : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 30–70% polarity). Monitor fractions via TLC (Rf ~0.3–0.5 in similar systems). For thermally sensitive intermediates, employ low-temperature crystallization (e.g., 0–6°C, as seen in trifluoromethylphenyl reagent storage ).
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved for this compound?
- Methodological Answer : Contradictions in bond lengths/angles (e.g., C–S vs. C–N discrepancies) require multi-technique validation :
- Single-crystal XRD to resolve ambiguities (e.g., bond lengths like C5–C6: 1.0–1.6 Å, C–S: 1.7–1.8 Å from analogous structures ).
- DFT calculations (B3LYP/6-311+G**) to compare theoretical vs. experimental geometries.
- Table : Key structural parameters from analogous systems:
| Bond/Angle | Experimental (Å/°) | Theoretical (Å/°) |
|---|---|---|
| C5–C6 | 1.0–1.6 | 1.4–1.5 |
| C–S–C | 104–106° | 103–105° |
Q. What strategies address low yields in sulfanyl-acetate coupling reactions?
- Methodological Answer :
- Optimize base selection : Use DBU or K2CO3 to deprotonate the sulfhydryl group without side reactions.
- Control steric effects : The 3-methylphenyl group may hinder coupling; increase reaction time (24–48 hrs) or use polar aprotic solvents (DMF/DMSO) to improve solubility .
- Monitor intermediates : Use LC-MS to detect unreacted starting materials and adjust stoichiometry (e.g., 1.2:1 thiol:acetate ratio).
Q. How does the cyano group influence electronic properties in this compound?
- Methodological Answer : The cyano group’s electron-withdrawing effect alters reactivity:
- Cyclic voltammetry reveals redox potentials (e.g., E1/2 ~−1.2 V for CN-containing analogs ).
- Hammett constants (σpara ~0.66) predict substituent effects on nucleophilic aromatic substitution.
- TD-DFT simulations correlate UV-Vis absorption peaks (e.g., λmax ~270 nm) with charge-transfer transitions involving the cyano group.
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility tests : Compare in hexane (low), ethyl acetate (moderate), and DMSO (high). Contradictions may arise from polymorphism; use DSC/TGA to check for thermal phase transitions.
- Hansen solubility parameters : Calculate δD, δP, δH to rationalize solubility trends. For example, high δP due to the sulfanyl-acetate moiety increases DMSO compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
